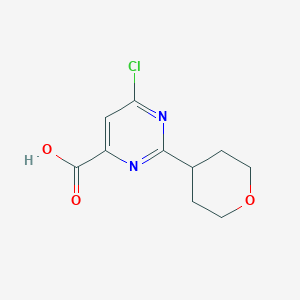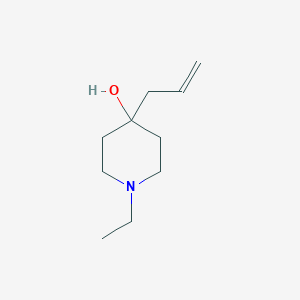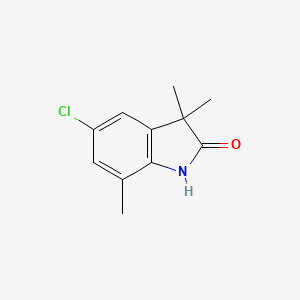
1-methyl-5-propyl-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-propyl-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the triazole family Triazoles are five-membered ring heterocycles containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-5-propyl-1H-1,2,3-triazol-4-amine can be synthesized through a series of chemical reactions. One common method involves the cycloaddition reaction between an azide and an alkyne, known as “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, often in an aqueous medium . The reaction conditions include:
Reagents: Azide, alkyne, copper(I) catalyst
Solvent: Water or a mixture of water and an organic solvent
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-propyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups into the triazole ring.
Aplicaciones Científicas De Investigación
1-Methyl-5-propyl-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 1-methyl-5-propyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparación Con Compuestos Similares
- 1-Methyl-1H-1,2,4-triazole-5-amine
- 1-Propyl-1H-1,2,4-triazole-3-amine
- Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Comparison: 1-Methyl-5-propyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other triazole derivatives. For example, the presence of the propyl group may enhance its lipophilicity, affecting its interaction with biological membranes and targets .
Propiedades
Fórmula molecular |
C6H12N4 |
|---|---|
Peso molecular |
140.19 g/mol |
Nombre IUPAC |
1-methyl-5-propyltriazol-4-amine |
InChI |
InChI=1S/C6H12N4/c1-3-4-5-6(7)8-9-10(5)2/h3-4,7H2,1-2H3 |
Clave InChI |
IUZZWTDBPLHNAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=NN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13191004.png)

![1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine](/img/structure/B13191009.png)

![3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol](/img/structure/B13191018.png)
![4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13191027.png)
![2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13191029.png)
![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine](/img/structure/B13191034.png)

![N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13191047.png)


![Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13191071.png)
![5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde](/img/structure/B13191079.png)
